N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Lipophilicity Membrane permeability SAR

N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a fully synthetic small molecule (MF: C₁₈H₁₇N₃O₃; MW: 323.35 g/mol) built on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold. This scaffold has been validated in primary literature as a privileged chemotype for cannabinoid CB₂ receptor ligands exhibiting nanomolar affinity and functional selectivity controlled by substituent patterns.

Molecular Formula C18H17N3O3
Molecular Weight 323.352
CAS No. 899741-09-4
Cat. No. B2521596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
CAS899741-09-4
Molecular FormulaC18H17N3O3
Molecular Weight323.352
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C
InChIInChI=1S/C18H17N3O3/c1-3-24-14-8-6-13(7-9-14)20-17(22)15-11-12-5-4-10-19-16(12)21(2)18(15)23/h4-11H,3H2,1-2H3,(H,20,22)
InChIKeyYICJPDZUKLKJDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-09-4): Compound Class and Procurement Baseline


N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a fully synthetic small molecule (MF: C₁₈H₁₇N₃O₃; MW: 323.35 g/mol) built on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold [1]. This scaffold has been validated in primary literature as a privileged chemotype for cannabinoid CB₂ receptor ligands exhibiting nanomolar affinity and functional selectivity controlled by substituent patterns [2]. The compound is currently listed exclusively in commercial screening libraries and is designated for non-human research use only.

Why Generic Substitution of N-(4-Ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Carries Undefined Risk


The 1,8-naphthyridin-2(1H)-one-3-carboxamide class is exquisitely sensitive to even minor peripheral substitutions. Published structure–activity relationship (SAR) data demonstrate that replacing the N-1 methyl with hydrogen, or modifying the C-6 position by a single atom, can invert functional activity at the CB₂ receptor from agonism to inverse agonism [1]. For the specific 4-ethoxyphenyl analogue (CAS 899741-09-4), no quantitative binding, functional, or pharmacokinetic data have been disclosed. Consequently, substituting this compound with its nearest commercially available congeners—such as the 4-methoxy, 3-fluoro, or N-unsubstituted phenyl derivatives—introduces an unquantifiable risk of altered target engagement, selectivity profile, and assay outcome. Procurement of the precise structure is the only way to maintain chemical-genetic or pharmacological consistency in a screening cascade.

Quantitative Differential Evidence for N-(4-Ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Relative to Structural Analogues


Lipophilic Bulk Differentiation: 4-Ethoxy vs. 4-Methoxy Phenyl Substituent and Predicted Impact on Membrane Permeability

The target compound carries a 4-ethoxyphenyl amide substituent. The closest commercially available analogue is N-(4-methoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS not retrieved from permitted sources). The replacement of –OCH₃ with –OCH₂CH₃ adds one methylene unit, increasing calculated logP by approximately +0.5 to +0.7 units based on fragment-based contribution methods. This shift moves the compound into a more lipophilic space, which can materially affect non-specific protein binding, aqueous solubility, and passive membrane diffusion rates in cell-based assays. [1]

Lipophilicity Membrane permeability SAR

Hydrogen-Bond Donor/Acceptor Profile: Differentiation from N–H and N-Alkyl Congeners

The target compound possesses zero hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA) derived from the amide carbonyl, the 2-oxo group, and the naphthyridine nitrogen. In contrast, the unsubstituted amide analogue N-(4-ethoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide would contain one additional HBD (the amide N–H). The absence of this HBD in the target compound reduces the potential for intermolecular hydrogen bonding in the solid state, which typically translates to lower crystal lattice energy, higher intrinsic solubility, and reduced melting point relative to the N–H analogue. [1]

Hydrogen bonding Solubility Crystal engineering

Scaffold Validation: 1,8-Naphthyridin-2(1H)-one-3-carboxamide as a CB₂ Receptor Ligand Pharmacophore

The core scaffold of the target compound—1,8-naphthyridin-2(1H)-one-3-carboxamide—has been systematically characterized as a CB₂ receptor ligand chemotype. In a published series, compounds bearing this scaffold displayed CB₂ receptor binding affinities (Kᵢ) in the nanomolar range (typically 5–500 nM) with >100-fold selectivity over CB₁ [1]. The 1-methyl substitution present in the target compound is explicitly reported to maintain high CB₂ affinity, while the nature of the N-aryl carboxamide substituent modulates functional activity (agonist vs. antagonist). The 4-ethoxyphenyl group represents an underexplored region of this SAR landscape, offering potential intellectual property and selectivity differentiation not available with the more extensively characterized 4-methoxy or 3-fluoro analogues.

CB2 receptor Cannabinoid GPCR

Kinase Inhibitor Potential: Naphthyridine-3-carboxamides as c-Met/Axl/Mer/KDR Ligands

Naphthyridine-3-carboxamide derivatives have been claimed in patent literature as inhibitors of c-Met, Axl, Mer, and KDR kinases [1]. While the target compound is not specifically exemplified, its structural features—the 2-oxo-1,2-dihydro-1,8-naphthyridine core and the 3-carboxamide bearing a 4-ethoxyphenyl group—align with the general Markush structures disclosed. The 4-ethoxyphenyl substituent provides a distinct electronic and steric signature compared to the 4-methoxy, 4-chloro, or 3-fluoro analogues more commonly described in kinase inhibitor patents, potentially translating to differential kinase selectivity profiles.

Kinase inhibition c-Met TAM receptors

Explicit Caveat: Absence of Direct Quantitative Comparator Data

Despite exhaustive searching of PubMed, ChEMBL, BindingDB, PubChem, Google Patents, and multiple vendor technical databases (excluding prohibited sources), no direct experimental biological, physicochemical, or pharmacological data have been identified for N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (CAS 899741-09-4). The compound does not appear as a specific example in any patent or peer-reviewed publication. All evidence presented in this guide is derived from class-level scaffold validation and computational structural comparison. Prospective users should anticipate the need for de novo characterization of solubility, stability, target engagement, and selectivity prior to interpreting screening results.

Data gap Procurement risk Experimental validation

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide Based on Available Evidence


CB₂ Receptor SAR Expansion: Probing the 4-Ethoxyphenyl Substituent Space

The scaffold has proven CB₂ receptor activity with nanomolar affinity [1]. The 4-ethoxyphenyl amide substituent represents an under-explored region of the CB₂ pharmacophore. This compound can serve as a diversity element in a focused CB₂ ligand library, enabling the exploration of lipophilic tolerance in the receptor's accessory binding pocket. The increased cLogP relative to the 4-methoxy analogue may translate to improved CNS penetration, a desirable property for neuroinflammatory indications.

Multi-Kinase Screening Library Component

Naphthyridine-3-carboxamides are claimed as c-Met, Axl, Mer, and KDR kinase inhibitors [2]. The target compound's 4-ethoxyphenyl substituent provides a distinct electronic profile (σₚ = –0.24 for OEt vs. –0.27 for OMe) that may confer differential kinase selectivity. It is suitable for inclusion in a kinase-focused screening deck, particularly for TAM receptor or VEGFR family targets.

Physicochemical Probe for Hydrogen-Bonding and Solubility Studies

With zero HBD and three HBA, this compound serves as a useful comparator in solubility and permeability assays against its N–H amide congeners (HBD = 1). The absence of a hydrogen-bond donor is predicted to reduce crystal lattice energy and improve aqueous solubility, making it a candidate for assessing the impact of HBD count on biopharmaceutical properties in a matched molecular pair analysis.

Synthetic Intermediate for Late-Stage Diversification

The 2-oxo-1,2-dihydro-1,8-naphthyridine core offers multiple vectors for further functionalization (C-6, C-7 positions). The 4-ethoxyphenyl amide is a stable protecting group that can be selectively modified under reductive or hydrolytic conditions. Procuring this compound as a synthetic building block enables access to a library of derivatives for SAR exploration beyond the cannabinoid and kinase target families.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.